3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline
Overview
Description
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline is an organic compound with the molecular formula C11H8N4O2 and a molecular weight of 228.21 g/mol . This compound is known for its mutagenic properties and is often produced during the cooking of beef . It is primarily used in proteomics research and has been studied for its potential carcinogenic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline typically involves the nitration of 3-methylimidazo[4,5-F]quinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and to maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Methyl-2-amino-3H-imidazo[4,5-F]quinoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline has several scientific research applications, including:
Chemistry: Used as a model compound to study nitration and reduction reactions.
Biology: Investigated for its mutagenic and carcinogenic properties, particularly in the context of food safety and cancer research.
Medicine: Studied for its potential role in the development of cancer and other diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline involves its interaction with DNA, leading to mutations. The nitro group is metabolically activated to form reactive intermediates that can bind to DNA, causing single-base substitutions and exon deletions . These mutations can lead to carcinogenesis if not properly repaired by cellular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylimidazo[4,5-F]quinoline: Another mutagenic compound with similar structural features but with an amino group instead of a nitro group.
3-Methylimidazo[4,5-F]quinoline: The parent compound without the nitro group, used as a starting material for the synthesis of 3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline.
Uniqueness
This compound is unique due to its specific nitro substitution, which imparts distinct chemical and biological properties. Its mutagenic potential and the ability to form DNA adducts make it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis .
Properties
IUPAC Name |
3-methyl-2-nitroimidazo[4,5-f]quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c1-14-9-5-4-8-7(3-2-6-12-8)10(9)13-11(14)15(16)17/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQICQDTZNZTBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20150733 | |
Record name | 2-Nitro-3-methylimidazo(4,5-f)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114451-08-0 | |
Record name | 2-Nitro-3-methylimidazo(4,5-f)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114451080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitro-3-methylimidazo(4,5-f)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20150733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-2-NITRO-3H-IMIDAZO(4,5-F)QUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8YW0O14FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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